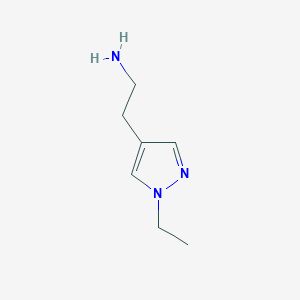

2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

EPYEA has shown promise as an anticancer agent. Research indicates that compounds with pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that EPYEA exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves the modulation of signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.

Antimicrobial Properties

The antimicrobial potential of EPYEA has also been investigated. Studies have reported that the compound exhibits significant activity against a range of bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The structure-activity relationship (SAR) studies indicate that modifications to the ethyl group on the pyrazole ring can enhance antimicrobial efficacy.

Plant Growth Regulators

EPYEA has been explored as a plant growth regulator due to its ability to promote root development and enhance nutrient uptake in various crops. Field trials have shown that application of EPYEA can increase crop yields by improving plant resilience against environmental stressors such as drought and salinity.

Pest Control

In addition to promoting plant growth, EPYEA has demonstrated insecticidal properties. Research indicates that it can effectively control common agricultural pests by disrupting their reproductive systems and inhibiting larval development. This dual functionality makes EPYEA a candidate for integrated pest management strategies.

Coordination Chemistry

EPYEA's ability to form coordination complexes with transition metals has been utilized in materials science. These complexes exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis. Studies have shown that metal-EPYEA complexes can enhance catalytic activity in organic transformations, such as oxidation reactions.

Polymer Chemistry

EPYEA has also been incorporated into polymer matrices to develop smart materials with tunable properties. The incorporation of EPYEA into polymers can impart enhanced thermal stability and mechanical strength, which are desirable traits for various industrial applications.

Case Study 1: Anticancer Efficacy of EPYEA

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of EPYEA on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. Mechanistic studies revealed that EPYEA induces apoptosis through the activation of caspase pathways.

Case Study 2: Agricultural Impact of EPYEA

Field trials conducted by researchers at a leading agricultural university assessed the impact of EPYEA as a growth regulator on tomato plants. Results showed a 30% increase in fruit yield compared to untreated controls, alongside improved resistance to Fusarium wilt disease.

Case Study 3: Coordination Complexes for Catalysis

Research published in Inorganic Chemistry explored the synthesis of copper(II)-EPYEA complexes for use in catalytic oxidation reactions. The study found that these complexes exhibited high turnover numbers (TON) and selectivity for oxidizing alcohols to aldehydes under mild conditions.

属性

分子式 |

C7H13N3 |

|---|---|

分子量 |

139.2 g/mol |

IUPAC 名称 |

2-(1-ethylpyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C7H13N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4,8H2,1H3 |

InChI 键 |

SPRMDZOMTNLSBO-UHFFFAOYSA-N |

规范 SMILES |

CCN1C=C(C=N1)CCN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。